molecular formula C8H5F2N B137455 2,3-Difluorophenylacetonitrile CAS No. 145689-34-5

2,3-Difluorophenylacetonitrile

Cat. No. B137455
M. Wt: 153.13 g/mol
InChI Key: IYRCHGRRMKOSHW-UHFFFAOYSA-N
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Description

2,3-Difluorophenylacetonitrile is a chemical compound that is part of the broader family of nitriles, which are organic compounds containing the cyano group (-C≡N) attached to an alkyl group. In this case, the alkyl group is a phenyl ring substituted with two fluorine atoms at the 2nd and 3rd positions. While the provided papers do not directly discuss 2,3-difluorophenylacetonitrile, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for understanding 2,3-difluorophenylacetonitrile.

Synthesis Analysis

The synthesis of difluorophenylacetonitriles can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, 2,4-difluorophenylacetonitrile, involves the reduction of 2,4-difluorobenzaldehyde, followed by chlorination and cyanation in a one-pot process . Another related compound, difluoro(trimethylsilyl)acetonitrile, is synthesized by inserting difluorocarbene into silyl cyanide . These methods suggest that the synthesis of 2,3-difluorophenylacetonitrile might also involve halogenated intermediates and the introduction of the cyano group through reactions with sources of cyanide.

Molecular Structure Analysis

The molecular structure of difluorophenylacetonitriles is characterized by the presence of a phenyl ring with two fluorine substituents and a nitrile group. The electronic effects of the fluorine atoms and the nitrile group can influence the reactivity and physical properties of the molecule. For example, the presence of fluorine can increase the acidity of adjacent hydrogen atoms and affect the electron distribution in the aromatic ring .

Chemical Reactions Analysis

Difluorophenylacetonitriles can participate in various chemical reactions due to the reactivity of the nitrile group. For example, difluoro(trimethylsilyl)acetonitrile acts as a cyanodifluoromethylating reagent towards aldehydes and imines . The reactivity of pentafluorophenylacetonitrile with guanidine-like bases, resulting in the formation of dimers and oligomers, suggests that 2,3-difluorophenylacetonitrile could also undergo reactions with nucleophiles to form new carbon-nitrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorophenylacetonitriles are influenced by the presence of the fluorine atoms and the nitrile group. Fluorine atoms are highly electronegative, which can lead to increased polarity and potentially affect the boiling point, solubility, and stability of the compound. The nitrile group can engage in hydrogen bonding and dipole-dipole interactions, which can also impact the compound's physical properties and its solubility in organic solvents .

Scientific Research Applications

Synthesis Methods

  • Synthesis of Fluorinated Derivatives: Research has demonstrated methods for synthesizing fluorinated compounds like 2,4-difluorophenylacetonitrile, which could be relevant to the synthesis of 2,3-difluorophenylacetonitrile. These methods involve steps like reduction, chlorination, and cyanation, indicating a potential pathway for creating similar difluorinated compounds (Li Han-wei, 2009).

Chemical Analysis and Detection

  • Liquid Chromatography for Carboxylic Acids: Fluorinated compounds such as 2,3-difluorophenylacetonitrile might be utilized in methods like liquid chromatography for the detection of carboxylic acids. This application is significant in bioanalytical chemistry (Y. Yasaka et al., 1990).

Material Science

  • Polymer Research: In polymer science, fluorinated compounds, potentially including 2,3-difluorophenylacetonitrile, are significant for creating various polymers with unique properties. Such compounds are important in the study of conductive polymers and their electrochemical behavior (H. Sharma & Su-Moon Park, 2004).

Fluorination Methods

  • Difluoromethylation Reactions: The process of difluoromethylation, which could be related to the synthesis or modification of 2,3-difluorophenylacetonitrile, is critical in the creation of fluorine-containing compounds used in pharmaceuticals and other industries. This highlights the importance of fluorinated compounds in various chemical reactions (Jinbo Hu et al., 2009).

Biomedical Applications

  • Imaging and Detection in Biology: Fluorinated compounds, possibly including 2,3-difluorophenylacetonitrile, have been used in the development of luminescent, dimetallic complexes for biological imaging. This application is crucial in understanding cellular mechanisms and conducting biomedical research (Rebeca G Balasingham et al., 2012).

Safety And Hazards

2,3-Difluorophenylacetonitrile is classified as toxic and can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(2,3-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRCHGRRMKOSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333858
Record name 2,3-Difluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorophenylacetonitrile

CAS RN

145689-34-5
Record name 2,3-Difluorobenzeneacetonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluorophenylacetonitrile
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Synthesis routes and methods

Procedure details

2,3-Difluorobenzyl bromide (5 g, 24.2 mmol) in acetonitrile (20 mL) was treated with 18-crown-6 (638 mg, 2.4 mmol) and potassium cyanide (5 g, 77 mmol). The reaction was heated at reflux for 5.5 hours. The reaction was diluted with diethyl ether (100 mL). The resulting organic solution was washed with 1 N NaOH (3×25 mL), dried over anhydrous MgSO4, filtered, and concentrated to afford 3.71 g of crude 2,3-difluorobenzyl cyanide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
638 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Janey, CJ Orella, E Njolito, JM Baxter… - The Journal of …, 2008 - ACS Publications
An expedient, five step synthesis of caprolactam 1 is reported starting from natural L-homoserine. The key step is a chemoselective reductive cyclization of α,β-unsaturated nitrile 10 …
Number of citations: 21 pubs.acs.org

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